3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid
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Overview
Description
3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent like diphenyl ether . The process involves multiple steps, including condensation, cyclization, and hydrolysis.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process may also involve additional purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinoline-2,4-diones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit bacterial β-glucuronidase, thereby reducing the toxicity of certain drugs . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid
- 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid
- 2-amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid
Comparison: 3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
3-(1,7-dimethyl-2-oxoquinolin-3-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO3/c1-9-3-4-10-8-11(5-6-13(16)17)14(18)15(2)12(10)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
InChI Key |
YYMVBXGVNONORS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2C)CCC(=O)O |
Origin of Product |
United States |
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